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molecular formula C9H8BrF3O2 B8747875 2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene CAS No. 1049730-92-8

2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene

Cat. No. B8747875
M. Wt: 285.06 g/mol
InChI Key: VAAAUNXUDOIPDL-UHFFFAOYSA-N
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Patent
US08134007B2

Procedure details

To a stirred solution of the 2-bromo-4-ethoxy-1-trifluoromethoxy-benzene (Preparation 85, 884 mg, 3.10 mmol) in anhydrous tetrahydrofuran (10 ml) was added n butyl lithium (2M solution in cyclohexanes, 2.33 ml, 4.65 mmol) while maintaining the temperature below −70° C. under an atmosphere of nitrogen. The solution was stirred at this temperature for 1 hour then tri-isopropylborate (875 mg, 4.65 mmol) was added, and the reaction maintained at −70° C. for a further 2 hours. The reaction mixture was then quenched by the addition of ammonium chloride (aqueous solution) (5 ml), followed by acidification with hydrochloric acid (2N aqueous solution) (10 ml). The layers were separated and the organic layer was dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo to afford crude title compound as a white solid (552 mg, 71%). Material was taken on without further purification.
Quantity
884 mg
Type
reactant
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
875 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[CH:4][C:3]=1[O:11][C:12]([F:15])([F:14])[F:13].C([Li])CCC.C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C>O1CCCC1>[CH2:9]([O:8][C:6]1[CH:5]=[CH:4][C:3]([O:11][C:12]([F:15])([F:14])[F:13])=[C:2]([B:25]([OH:26])[OH:24])[CH:7]=1)[CH3:10]

Inputs

Step One
Name
Quantity
884 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OCC)OC(F)(F)F
Name
Quantity
2.33 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
875 mg
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −70° C. under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of ammonium chloride (aqueous solution) (5 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous MgSO4 (s)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1C=CC(=C(C1)B(O)O)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 552 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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